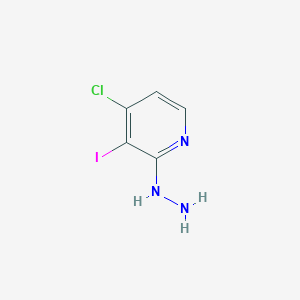

(4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClIN3 |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

(4-chloro-3-iodopyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5ClIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |

InChI Key |

WUODUGHFTPRWHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Chloro 3 Iodo Pyridin 2 Yl Hydrazine

Retrosynthetic Analysis and Strategic Disconnections for the (4-Chloro-3-iodo-pyridin-2-yl) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, obtainable precursors. For (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, two primary strategic disconnections are considered.

C-N Bond Disconnection: The most logical primary disconnection is the bond between the pyridine (B92270) C2 carbon and the hydrazine (B178648) nitrogen. This leads back to hydrazine (or a protected equivalent like hydrazine hydrate) and a tri-halogenated pyridine precursor, specifically 2,4-dichloro-3-iodopyridine (B1313218). This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the final key step in the synthesis. The chlorine at the C2 position is the most likely leaving group for nucleophilic attack by hydrazine due to the activating effect of the ring nitrogen.

C-I Bond Disconnection: A secondary disconnection involves the carbon-iodine bond at the C3 position. This suggests that the 2,4-dichloro-3-iodopyridine precursor could be synthesized from a simpler dichloropyridine intermediate, such as 2,4-dichloropyridine, via an electrophilic iodination reaction.

These disconnections outline a convergent synthesis pathway: prepare a suitable di- or tri-halogenated pyridine intermediate and then introduce the hydrazine moiety via nucleophilic substitution.

Precursor Synthesis and Halogenation Techniques for Pyridine Intermediates

The synthesis of the target compound relies on the availability of appropriately halogenated pyridine precursors. A key intermediate, 2,3-dichloropyridine (B146566), serves as a foundational building block for more complex structures.

One established route to 2,3-dichloropyridine begins with 3-aminopyridine (B143674). patsnap.comgoogle.com This process typically involves two main transformations:

Chlorination: 3-aminopyridine is first chlorinated at the C2 position to yield 3-amino-2-chloropyridine (B31603). google.com

Diazotization and Sandmeyer Reaction: The resulting 3-amino-2-chloropyridine undergoes diazotization with an alkali metal nitrite (B80452) (e.g., sodium nitrite) in the presence of hydrochloric acid. The intermediate diazonium salt is then subjected to a copper-catalyzed Sandmeyer reaction to replace the amino group with a second chlorine atom, yielding 2,3-dichloropyridine. google.com

Alternative methods for synthesizing 2,3-dichloropyridine include starting from 2-chloronicotinic acid (via amidation, Hofmann degradation, and Sandmeyer reaction) or the reductive dehalogenation of 2,3,6-trichloropyridine (B1294687). doaj.orgpatsnap.com

| Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 3-Amino-2-chloropyridine | 1. NaNO₂, HCl2. CuO, HCl | 2,3-Dichloropyridine | 92% | 98% | google.com |

| 2-Chloronicotinic acid | 1. PCl₃2. NaOH (Hofmann)3. NaNO₂, CuO (Sandmeyer) | 2,3-Dichloropyridine | 70.3% | 98.5% | doaj.org |

| 2,3,6-Trichloropyridine | H₂, Pd/C, Triethylamine | 2,3-Dichloropyridine | Not specified | >99.5% | patsnap.com |

Hydrazine Introduction Methodologies into Halogenated Pyridine Nuclei

The introduction of the hydrazine group onto the halogenated pyridine scaffold is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. youtube.com In this mechanism, hydrazine hydrate (B1144303) acts as the nucleophile, attacking an electron-deficient carbon atom on the pyridine ring and displacing a halide leaving group. libretexts.orgmasterorganicchemistry.com

The pyridine ring's nitrogen atom makes the C2 and C4 positions particularly electrophilic and thus susceptible to nucleophilic attack. In a precursor like 2,4-dichloro-3-iodopyridine, the chlorine at the C2 position is the most probable site for substitution by hydrazine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, after which the chloride ion is eliminated to restore aromaticity. libretexts.org

A well-documented analogue for this reaction is the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine and hydrazine hydrate. google.com This transformation confirms the viability of displacing a chlorine atom at the C2 position with hydrazine, even in the presence of other halogens on the ring. google.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of the final hydrazinolysis step are highly dependent on the reaction conditions. Optimization of solvent, temperature, and catalytic methods is crucial for achieving high purity and yield.

Solvent choice plays a critical role in the SNAr reaction. While alcohols like ethanol (B145695) can be used, specialized solvents can dramatically improve outcomes. sci-hub.se Research into the synthesis of related 2-hydrazinopyridine (B147025) derivatives has shown that using a tertiary amine as the solvent can significantly enhance the reaction. google.com Specifically, N,N-dimethylpropanolamine has been identified as an effective solvent that also functions as an acid-binding agent. google.com As the reaction between the pyridine halide and hydrazine hydrate generates HCl, the tertiary amine neutralizes this acidic byproduct, preventing protonation of the hydrazine nucleophile and driving the reaction equilibrium toward the product. This dual role accelerates the reaction rate and boosts the final yield. google.com

Temperature is a key parameter for controlling the rate of SNAr reactions, which can often be slow. youtube.com In the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine, the reaction mixture is heated to 130°C and refluxed for approximately 10 hours to ensure complete conversion. google.com Following the reaction, a controlled cooling to around 25°C induces crystallization of the product, facilitating its isolation. google.com Pressure control is primarily relevant in the post-reaction workup. For instance, drying the final solid product under a vacuum of -0.09 MPa at 60°C is employed to efficiently remove residual solvents. google.com

While the final hydrazinolysis step is typically not catalytic, catalysts are vital for the efficient synthesis of the necessary precursors. As mentioned in the prompt, palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are standard catalysts for hydrogenation reactions. masterorganicchemistry.com This is particularly relevant if a precursor is synthesized via the reduction of a nitropyridine. For instance, a chloro-iodo-nitropyridine could be reduced to the corresponding aminopyridine using H₂ gas and a Pd/C catalyst before subsequent conversion to the target hydrazine. Catalytic hydrogenation of chloronitrobenzenes to chloroanilines using Pd/C has been shown to be highly selective under optimized conditions. researchgate.net

Furthermore, the synthesis of the 2,3-dichloropyridine precursor from 2,3,6-trichloropyridine utilizes catalytic hydrogenation with a Pd/C catalyst to selectively remove the chlorine atom at the 6-position. patsnap.com The activity and selectivity of Pd/C catalysts can be modified with additives, or "catalyst poisons," to prevent undesired side reactions, such as the dehalogenation of the desired chloro-substituents during the hydrogenation of another functional group. organic-chemistry.orgnih.gov

| Parameter | Condition | Rationale / Outcome | Reference |

| Solvent | N,N-dimethylpropanolamine | Acts as solvent and acid-binding agent; improves rate and yield. | google.com |

| Temperature | 130°C (Reflux) for 10 hours | Ensures complete reaction for SNAr. | google.com |

| Post-Reaction | Cool to 25°C | Promotes crystallization of the product for isolation. | google.com |

| Drying | 60°C at -0.09 MPa | Efficiently removes residual solvent from the final product. | google.com |

| Precursor Catalyst | Pd/C | Used for selective catalytic hydrogenation (e.g., dechlorination of 2,3,6-trichloropyridine). | patsnap.com |

Green Chemistry Approaches and Sustainable Synthesis Strategies

Traditional synthetic routes to complex substituted pyridines often involve multi-step processes that utilize harsh reagents, toxic solvents, and generate significant amounts of waste. The principles of green chemistry offer a framework for developing more benign and efficient alternatives. For the synthesis of this compound, sustainable approaches can be envisioned for the key synthetic transformations: the iodination of the pyridine ring and the introduction of the hydrazine moiety.

Eco-friendly Iodination Methodologies:

The introduction of an iodine atom onto the pyridine ring is a critical step. Conventional iodination methods frequently employ reagents that are hazardous and produce toxic byproducts. Green alternatives focus on the use of safer iodinating agents and more environmentally friendly reaction conditions.

One promising approach involves the in-situ generation of the iodinating species from benign starting materials. For instance, the use of household bleach (a source of sodium hypochlorite) in the presence of sodium iodide offers a milder and less hazardous alternative to strong oxidizing agents. Another sustainable method is the use of hydrogen peroxide as a clean oxidant in conjunction with an iodine source, with water often being the only byproduct. A patented method for the iodination of 2-aminopyridine (B139424) utilizes hydrogen peroxide in an aqueous medium, highlighting a significantly greener process. rsc.org

Solvent-free, mechanochemical methods also present a compelling green strategy. The grinding of reactants in the absence of a solvent minimizes waste and can lead to shorter reaction times and improved energy efficiency. The iodination of pyrimidine (B1678525) derivatives has been successfully demonstrated using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions. acs.orgorganic-chemistry.org

Interactive Data Table: Comparison of Iodination Methods

| Method | Reagents | Solvent | Key Green Advantages |

| Traditional Iodination | I2, HNO3/H2SO4 | Various organic solvents | - |

| Bleach-Mediated Iodination | NaI, Household Bleach (NaOCl) | Water | Avoids strong acids, uses a common and inexpensive reagent. researchgate.net |

| Hydrogen Peroxide Oxidation | I2, H2O2 | Water | Generates water as the primary byproduct, avoiding toxic oxidants. rsc.org |

| Mechanochemical Synthesis | I2, AgNO3 | Solvent-free | Eliminates solvent waste, energy-efficient due to mechanical activation. acs.orgorganic-chemistry.org |

Sustainable Introduction of the Hydrazine Moiety:

The conversion of a precursor, such as an aminopyridine, to the corresponding hydrazine is another key transformation. The classical approach often involves diazotization with sodium nitrite in a strong acidic medium, followed by reduction with agents like stannous chloride, which is a heavy metal and poses environmental concerns.

A significantly greener alternative for the reduction of the diazonium salt intermediate is the use of L-ascorbic acid (Vitamin C) in an aqueous medium. acs.org This method completely avoids the use of heavy metals and employs a renewable and non-toxic reducing agent. Sodium sulfite (B76179) is another less hazardous reducing agent that can be used. numberanalytics.com

An alternative to the diazotization-reduction sequence is the direct nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with hydrazine. While this can be a more atom-economical route, it may require harsh conditions. However, the use of palladium-catalyzed amination reactions has shown promise for the direct formation of pyridylhydrazines from pyridyl halides under milder conditions. nih.gov Microwave-assisted synthesis is another green technique that can be applied to accelerate these reactions, often leading to higher yields in shorter times and with reduced energy consumption. organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.com

Interactive Data Table: Sustainable Hydrazine Introduction Strategies

| Method | Key Steps & Reagents | Solvent | Key Green Advantages |

| Traditional Method | 1. Diazotization (NaNO2, HCl) 2. Reduction (SnCl2) | Water/Acid | - |

| Green Reduction of Diazonium Salt | 1. Diazotization 2. Reduction (L-Ascorbic Acid) | Water | Avoids heavy metal reductants, uses a renewable reagent. acs.org |

| Catalytic Diazotization | 1. Diazotization (NaNO2, Amberlyst-15) 2. Green Reduction | Water | Utilizes a recyclable acid catalyst, reducing corrosive waste. nih.govnih.gov |

| Direct Palladium-Catalyzed Hydrazinolysis | Pd-catalyst, Hydrazine derivative | Organic Solvent | Potentially more atom-economical, avoids diazotization step. nih.gov |

| Microwave-Assisted Synthesis | Various | Often polar, high-boiling solvents or solvent-free | Significant reduction in reaction time and energy consumption. organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.com |

By combining these green chemistry approaches, a more sustainable synthetic pathway for this compound can be designed. This would involve the careful selection of precursors and the strategic implementation of eco-friendly reagents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.

Reaction Pathways and Mechanistic Insights of 4 Chloro 3 Iodo Pyridin 2 Yl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety: Nucleophilic and Electrophilic Transformations

The hydrazine group (-NHNH₂) attached to the pyridine (B92270) ring at the C2 position is a versatile functional group known for its nucleophilic character. ontosight.ai This functionality is a cornerstone for building molecular complexity, allowing for a variety of transformations including condensation, cyclization, and derivatization. chemimpex.comguidechem.com

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes leading to hydrazone derivatives)

The terminal nitrogen of the hydrazine moiety in (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine is expected to act as a potent nucleophile, readily reacting with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This acid- or base-catalyzed condensation reaction results in the formation of a stable C=N bond, yielding the corresponding hydrazone derivative. mdpi.com These hydrazones are not merely stable products but also crucial intermediates for subsequent synthetic transformations, including cyclization and cross-coupling reactions.

The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone. The resulting imine, specifically a (4-chloro-3-iodo-pyridin-2-yl)hydrazone, incorporates the substituted pyridine ring, making it a valuable scaffold for further functionalization.

Table 1: Representative Condensation Reactions of Hydrazines with Carbonyl Compounds This table illustrates typical condensation reactions for various hydrazine compounds to form hydrazones, analogous to the expected reactivity of this compound.

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Hydrazinoquinoline (HQ) | Acetaldehyde, Acetone | Hydrazones | mdpi.com |

| Phenylhydrazine | Various Aldehydes & Ketones | Phenylhydrazones | organic-chemistry.org |

| Cyanoacetylhydrazine | Chloroacetone | N-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide | organic-chemistry.org |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazone derivatives formed from this compound are pivotal precursors for the synthesis of novel heterocyclic systems. The presence of multiple reactive sites allows for intramolecular or intermolecular cyclization reactions to construct fused or appended ring systems, which are of significant interest in medicinal chemistry.

For example, the reaction of a hydrazone with a suitable multi-functional reagent can lead to the formation of five- or six-membered heterocyclic rings like pyrazoles, triazines, or oxadiazines. sci-hub.senih.gov A common strategy involves the reaction of a hydrazine with an α,β-unsaturated ketone, which proceeds through a Michael addition followed by intramolecular condensation and dehydration to yield a pyrazoline ring. sci-hub.se Similarly, thermal cyclization of arylhydrazono derivatives can yield triazino-fused systems, such as 1,2,4-triazino[5,6-b]indoles. chempap.org These pathways offer a powerful method for assembling complex molecular architectures built upon the initial pyridine scaffold.

Table 2: Examples of Cyclization Reactions Involving Hydrazine/Hydrazone Moieties This table provides examples of how hydrazine derivatives are used to synthesize various heterocyclic systems, a pathway available to derivatives of this compound.

| Hydrazine/Hydrazone Precursor | Reaction Partner/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Arylhydrazono-indolines | Thermal Cyclization | 1,2,4-Triazino[5,6-b]indoles | chempap.org |

| Hydrazines | α,β-Unsaturated Enones | 2-Pyrazolines | sci-hub.se |

| Hydrazonoyl Chlorides | Pyridinium 1,4-Zwitterions | Pyrazoles | nih.gov |

Derivatization via Acylation, Alkylation, and Arylation at Nitrogen Centers

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily functionalized through reactions with various electrophiles. This allows for the synthesis of a wide array of N-substituted derivatives.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides would yield N-acylhydrazides.

Alkylation: Treatment with alkyl halides in the presence of a base would lead to N-alkylated hydrazine derivatives. Direct reductive alkylation using aldehydes or ketones in the presence of a reducing agent is also a common method. organic-chemistry.org

Arylation: N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. This provides a direct route to N,N'-diaryl or N-aryl hydrazine derivatives. organic-chemistry.org

These derivatization reactions are crucial for modifying the steric and electronic properties of the molecule, which can be used to fine-tune its chemical reactivity or biological activity.

Role of Halogen Substituents (Chloro and Iodo) in Directed Transformations

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which activates positions C2, C4, and C6 towards nucleophilic attack. youtube.com The presence of chloro and iodo substituents on the this compound ring provides two distinct handles for selective functionalization, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling of halogenated 2-hydrazinopyridine (B147025) imines)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nobelprize.orgnih.gov The differential reactivity of the carbon-halogen bonds in the target molecule is the key to achieving site-selective transformations. The general reactivity trend for oxidative addition to a Pd(0) catalyst is C−I > C−Br > C−Cl. rsc.org

Consequently, in a Suzuki-Miyaura coupling of a hydrazone derived from this compound with an organoboron reagent, the reaction is expected to occur with high selectivity at the C3 position. The catalytic cycle begins with the preferential oxidative addition of the palladium(0) catalyst into the weaker, more reactive C−I bond. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the C3-coupled product, leaving the C4-chloro group intact for further transformations. rsc.orgacs.org This predictable selectivity allows for a stepwise and controlled elaboration of the pyridine core.

Table 3: Site-Selectivity in Suzuki-Miyaura Coupling of Dihalo-Heterocycles This table highlights the selective nature of Suzuki coupling based on halogen identity, a principle directly applicable to this compound.

| Substrate | Reaction Partner | Major Product Site | Rationale | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Aryl Boronic Acid | C5 (Bromo position) | C-Br bond is more reactive than C-Cl | rsc.org |

| 2-Bromo-3-iodopyridine | Aryl Boronic Acid | C3 (Iodo position) | C-I bond is more reactive than C-Br | rsc.org |

| 2,4-Dichloropyridine | Aryl Boronic Acid | C4 or C2 (Ligand Dependent) | Selectivity can be tuned by ligand choice | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) at Pyridine Ring Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing a good leaving group. youtube.com The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack. In this compound, the chlorine atom is located at the activated C4 position, making it susceptible to displacement by a wide range of nucleophiles. youtube.com

The SNAr mechanism involves a two-step process:

Addition: A nucleophile (e.g., amine, alkoxide, thiolate) attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

While the C-I bond is weaker, iodine is generally a poorer leaving group than chlorine in SNAr reactions on electron-deficient rings. Furthermore, the C3 position is less electronically activated for nucleophilic attack compared to C4. Therefore, SNAr reactions are predicted to occur selectively at the C4-chloro position, providing a complementary method to cross-coupling for functionalizing the pyridine ring.

Table 4: Examples of Nucleophilic Aromatic Substitution (SNAr) on Chloropyridines This table shows examples of SNAr reactions, demonstrating the expected reactivity at the C4-chloro position of the target compound.

| Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloropyridine | Hydrazine | Ethanol (B145695), heat | 4-Hydrazinopyridine | youtube.com |

| 2-Chloropyridine | Hydrazine | Base | 2-Hydrazinopyridine | ontosight.ai |

| 2-Amino-4-chloropyridine derivatives | Various amines | Ruthenium catalyst, 120-140 °C | 2,4-Diaminopyridine derivatives | thieme-connect.de |

| 4-Cyanopyridine | Lithium amides | THF, CsF | 4-Aminopyridines (cyanide displacement) | researchgate.net |

Directed Ortho-Metalation and Related Reactions Facilitated by Halogenation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate an adjacent ortho-position on an aromatic ring using a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting organometallic intermediate can then be trapped with an electrophile. The efficiency and regioselectivity of DoM are governed by the coordinating ability of the DMG. baranlab.org

In the case of this compound, the hydrazine group (-NHNH₂) at the C2 position serves as a potent DMG due to the Lewis basicity of its nitrogen atoms. organic-chemistry.org Generally, a hydrazine group would direct metalation to the C3 position. However, the C3 position is substituted with an iodine atom. This structural feature introduces a competing reaction pathway: halogen-metal exchange.

The carbon-iodine bond is significantly weaker and more polarized than a carbon-hydrogen bond, making it highly susceptible to cleavage by organolithium reagents. This exchange process is often kinetically favored over deprotonation, especially with iodoarenes. Consequently, treatment of this compound with a strong base like n-butyllithium is expected to predominantly result in halogen-metal exchange at the C3 position, yielding a 3-lithiated pyridine intermediate, rather than deprotonation at another site. The chloro group at C4 is less reactive towards halogen-metal exchange compared to the iodo group.

The primary reactivity patterns are summarized in the table below.

| Substituent/Position | Influence on Metalation | Predicted Outcome with Organolithium Reagent |

|---|---|---|

| C2-Hydrazine (-NHNH₂) | Strong Directed Metalation Group (DMG), directs to C3. | Directing effect is superseded by the reactivity of the C-I bond. |

| C3-Iodo (-I) | Highly susceptible to halogen-metal exchange. | Preferential formation of a 3-lithiopyridine intermediate. |

| C4-Chloro (-Cl) | Weak DMG; less prone to halogen-metal exchange than iodide. | Largely unreactive under conditions that cleave the C-I bond. |

Reactivity of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgquora.com Reactions typically require harsh conditions. quora.com The regiochemical outcome of EAS on a substituted pyridine is determined by the combined electronic effects of the substituents.

For this compound, the substituents have competing effects:

Hydrazine Group (C2): The -NHNH₂ group is a very strong activating group due to the lone pair of electrons on the nitrogen adjacent to the ring, which can be donated via resonance. It is an ortho, para-director.

Halogens (C3-Iodo, C4-Chloro): Halogens are deactivating via induction but are ortho, para-directing due to resonance donation of their lone pairs.

The powerful activating and directing effect of the C2-hydrazine group is expected to dominate the reactivity. It directs incoming electrophiles to the C3 and C5 positions. The C3 position is blocked by the iodo substituent. Therefore, electrophilic attack is strongly favored at the C5 position. The combined directing effects of the C3-iodo and C4-chloro groups also favor substitution at C5. The strong activation provided by the hydrazine group may be sufficient to overcome the inherent deactivation of the pyridine ring, allowing EAS to proceed at the C5 position under milder conditions than would be required for unsubstituted pyridine.

| Substituent | Electronic Effect | Directing Influence | Predicted Site of Electrophilic Attack |

|---|---|---|---|

| C2-Hydrazine | Strongly Activating | Ortho (C3), Para (C5) | C5 |

| C3-Iodo | Deactivating | Ortho (C2, C4), Para (C6) | |

| C4-Chloro | Deactivating | Ortho (C3, C5) |

As discussed in section 3.2.3, the primary mode of anionic reactivity for this compound upon treatment with strong organometallic bases is halogen-metal exchange at the C3 position. This generates a nucleophilic 3-lithiopyridine species, which is a versatile intermediate for the introduction of various functional groups.

This metallated intermediate can react with a wide array of electrophiles to furnish new, contiguously substituted pyridine derivatives. This strategy allows for precise functionalization at the C3 position, which would be difficult to achieve through other means. For instance, quenching the lithiated species with an aldehyde or ketone would introduce a hydroxymethyl or hydroxyethyl (B10761427) group, respectively. Reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid.

| Electrophile | Reagent Example | Resulting Functional Group at C3 |

|---|---|---|

| Aldehyde | Benzaldehyde | α-Hydroxybenzyl |

| Ketone | Acetone | 2-Hydroxyprop-2-yl |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Alkyl Halide | Methyl Iodide | Methyl (-CH₃) |

| Silyl Halide | Trimethylsilyl chloride | Trimethylsilyl (-Si(CH₃)₃) |

Multi-Component Reactions Involving this compound as a Key Component

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Hydrazine and its derivatives are frequently employed as key building blocks in a variety of MCRs, particularly for the synthesis of nitrogen-containing heterocycles such as pyrazoles and their fused derivatives. nih.govbeilstein-journals.org While specific literature on MCRs involving this compound is not available, its structure allows for predictable participation in well-established MCR protocols.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov In a hypothetical reaction, this compound could react with a β-ketoester (e.g., ethyl acetoacetate), an aromatic aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile). The reaction cascade would likely proceed through the initial formation of a substituted pyrazolone (B3327878) from the hydrazine and β-ketoester. This is followed by a Knoevenagel condensation between the aldehyde and malononitrile, and a subsequent Michael addition of the pyrazolone to the resulting electron-deficient alkene, culminating in a final cyclization to yield a complex, highly functionalized pyranopyrazole scaffold bearing the (4-chloro-3-iodo-pyridin-2-yl) substituent.

| Component Type | Example Reagent | Role in Reaction |

|---|---|---|

| Hydrazine | This compound | Forms the core pyrazole (B372694) ring. |

| β-Ketoester | Ethyl acetoacetate | Reacts with hydrazine to form a pyrazolone. |

| Aldehyde | Benzaldehyde | Provides a source of electrophilic carbon. |

| Active Methylene Compound | Malononitrile | Acts as a nucleophile and part of the pyran ring. |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies of 4 Chloro 3 Iodo Pyridin 2 Yl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine is expected to provide key information about the protons on the pyridine (B92270) ring and the hydrazine (B178648) moiety. The pyridine ring protons, being in an aromatic system, would typically resonate in the downfield region (generally δ 6.0-9.0 ppm). The exact chemical shifts would be influenced by the electronic effects of the chloro, iodo, and hydrazine substituents. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen would deshield the ring protons, shifting their signals to a higher frequency. The hydrazine protons (NH and NH₂) would appear as broader signals, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The pyridine ring carbons would exhibit distinct signals in the aromatic region of the spectrum (typically δ 100-160 ppm). The carbons directly bonded to the electronegative chlorine and iodine atoms (C-4 and C-3, respectively) would experience significant downfield shifts. The carbon attached to the hydrazine group (C-2) would also be influenced by the nitrogen atoms.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.5 - 8.0 | - |

| H-6 | 8.0 - 8.5 | - |

| NH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

| C-2 | - | 155 - 165 |

| C-3 | - | 90 - 100 |

| C-4 | - | 145 - 155 |

| C-5 | - | 120 - 130 |

| C-6 | - | 140 - 150 |

Note: These are predicted ranges based on general principles and data for similar compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (C-5 and C-6).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental formula (C₅H₅ClIN₃).

The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I). The fragmentation pattern upon ionization would likely involve the loss of the hydrazine group, the halogen atoms, or cleavage of the pyridine ring. Common fragmentation pathways for similar compounds often involve the loss of small neutral molecules like HCN or N₂H₄.

Expected Fragmentation Pattern

| Fragment | m/z | Description |

| [M]⁺ | 284.9 | Molecular Ion |

| [M - NH₂NH]⁺ | 253.9 | Loss of hydrazine |

| [M - I]⁺ | 157.9 | Loss of iodine radical |

| [M - Cl]⁺ | 249.9 | Loss of chlorine radical |

| [C₅H₃ClIN]⁺ | 267.9 | Loss of NH₂ |

| [C₅H₄N₃]⁺ | 106.0 | Pyridine-hydrazine fragment |

Note: The m/z values are calculated for the most abundant isotopes. The actual spectrum would show isotopic distributions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| N-H Stretch (Hydrazine) | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | 1400 - 1600 |

| C-Cl Stretch | < 800 | < 800 |

| C-I Stretch | < 600 | < 600 |

X-ray Crystallography for Solid-State Structure Determination

The comprehensive structural elucidation of this compound and its derivatives relies on the synergistic application of multiple spectroscopic and analytical techniques. While specific experimental data for the title compound is not currently available in the reviewed literature, the principles outlined in this article provide a robust framework for its characterization. The combination of NMR spectroscopy for connectivity and solution-state structure, mass spectrometry for molecular weight and fragmentation analysis, vibrational spectroscopy for functional group identification, and X-ray crystallography for solid-state structure determination would collectively provide an unambiguous and detailed understanding of this complex molecule. Future research efforts to synthesize and characterize this compound would be invaluable to the field of heterocyclic chemistry.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Iodo Pyridin 2 Yl Hydrazine

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and relative energies. A typical approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311G(d,p), to achieve a balance between accuracy and computational cost. kbhgroup.inijcrt.org

For (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, a DFT geometry optimization would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. It is expected that the pyridine (B92270) ring would be largely planar. The substituents—chlorine, iodine, and hydrazine (B178648)—would induce minor distortions in the ring's geometry compared to unsubstituted pyridine. The analysis would also reveal the total electronic energy, which is a measure of the molecule's thermodynamic stability. An intramolecular hydrogen bond between one of the hydrazine protons and the pyridine ring nitrogen is a potential structural feature that DFT calculations could confirm.

Illustrative Optimized Geometric Parameters for a Substituted Pyridine Moiety This table presents typical values that would be obtained from a DFT calculation and is for illustrative purposes only.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-N(hydrazine) | ~1.38 Å |

| C3-I | ~2.10 Å | |

| C4-Cl | ~1.74 Å | |

| N1-C2 | ~1.34 Å | |

| C5-C6 | ~1.39 Å | |

| Bond Angles | N1-C2-C3 | ~122° |

| C2-C3-C4 | ~119° | |

| C3-C4-C5 | ~119° | |

| I-C3-C2 | ~120° | |

| Cl-C4-C3 | ~121° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. electrochemsci.org

In this compound, the electron-donating hydrazine (-NHNH₂) group is expected to significantly raise the energy of the HOMO, localizing it primarily on the hydrazine moiety and the pyridine ring. Conversely, the inductively electron-withdrawing chloro and iodo substituents will lower the energy of the LUMO, which would be distributed across the π-system of the pyridine ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. kbhgroup.in This analysis suggests the hydrazine nitrogen atoms are likely sites for electrophilic attack, while the pyridine ring is susceptible to nucleophilic attack.

Illustrative Quantum Chemical Parameters Derived from FMO Analysis This table contains representative values for a molecule of this type and is for illustrative purposes only.

| Parameter | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -6.2 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | I | -EHOMO | 6.2 eV |

| Electron Affinity | A | -ELUMO | 1.5 eV |

| Global Hardness | η | (I - A) / 2 | 2.35 eV |

| Electronegativity | χ | (I + A) / 2 | 3.85 eV |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various types of molecular spectra, aiding in the identification and characterization of compounds.

Vibrational Spectroscopy (IR and Raman): By performing a frequency calculation using DFT, one can obtain the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. ijcrt.org For this compound, this would allow for the assignment of characteristic peaks, such as N-H stretching of the hydrazine group, pyridine ring breathing modes, and C-Cl and C-I stretching vibrations.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. kbhgroup.in This allows for the simulation of the UV-Visible absorption spectrum. The calculations would likely predict π→π* transitions associated with the pyridine aromatic system, and potentially n→π* transitions involving the lone pairs on the nitrogen and halogen atoms.

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Analysis

Computational chemistry is a key tool for exploring reaction pathways and understanding mechanisms. By locating transition states (first-order saddle points on the potential energy surface) and reaction intermediates, a complete reaction energy profile can be constructed. nih.gov

For this compound, a potential reaction to study would be its condensation with an aldehyde or ketone to form a hydrazone, a common reaction for hydrazines. researchgate.net Computational analysis would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the Gibbs free energies of each species to map out the reaction coordinate.

Identifying the rate-determining step by finding the highest energy barrier.

This analysis provides fundamental insights into the reaction's kinetics and thermodynamics, explaining its feasibility and predicting the major products. nih.gov

Conformational Analysis and Tautomerism Studies

Complex molecules can often exist as a mixture of different conformers or tautomers.

Conformational Analysis: this compound has conformational flexibility, primarily due to rotation around the C2-N single bond connecting the hydrazine group to the pyridine ring. A potential energy surface scan, where the dihedral angle is systematically varied and the energy calculated at each step, can identify the most stable conformers (energy minima) and the rotational energy barriers between them.

Tautomerism: Hydrazine-substituted heterocycles can exhibit tautomerism. For the target compound, the principal tautomeric equilibrium would be between the hydrazine form and a potential hydrazono (imino-amino) form. DFT calculations can be used to compute the relative energies of these tautomers in the gas phase and in different solvents (using a solvation model). nih.gov The results would predict the predominant tautomer under specific conditions, which is crucial as different tautomers can have vastly different chemical reactivities.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Chemistry

Synthesis of Advanced Heterocyclic Systems (e.g., Fused Pyridines, Triazoles, Pyrazolopyridines)

The presence of the hydrazinyl group at the 2-position of the pyridine (B92270) ring makes (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine a prime candidate for the synthesis of various fused heterocyclic systems. The hydrazine (B178648) functionality can readily undergo cyclization reactions with suitable reagents to form five- or six-membered heterocyclic rings fused to the pyridine core.

The reactivity of 2-hydrazinopyridines is well-documented in the synthesis of fused heterocyclic systems such as triazolopyridines. For instance, the reaction of 2-hydrazinopyridine (B147025) with isothiocyanates can lead to the formation of 3-amino- mdpi.comacs.orgorganic-chemistry.org-triazolopyridine derivatives through a cyclization-desulfurization process, a reaction that can be facilitated by visible light. acs.org Similarly, oxidative cyclization of 2-hydrazinopyridines with α-keto acids, catalyzed by potassium iodide, provides an efficient route to 1,2,4-triazolo[4,3-a]pyridines. nih.gov

Based on this precedent, it is highly probable that this compound could be employed in analogous reactions to generate novel triazolopyridine scaffolds. The chloro and iodo substituents would remain on the pyridine ring, offering sites for further functionalization and the development of diverse chemical libraries for research purposes.

The hydrazine moiety can also react with β-dicarbonyl compounds or their equivalents to form pyrazolopyridines. While direct examples involving the title compound are not available, the general reactivity pattern of 2-hydrazinylpyridines suggests this synthetic pathway is feasible.

Precursor for Active Pharmaceutical Ingredient (API) Intermediates and Agrochemical Synthesis (focus on synthetic routes, not efficacy)

Pyridine-based compounds are integral to the development of numerous pharmaceuticals and agrochemicals. nih.govresearchgate.net The structural motifs present in this compound suggest its potential as a precursor in these fields.

For example, the related compound 1-(3-Chloropyridin-2-yl)hydrazine is a known intermediate in the synthesis of the insecticide Rynaxypyr. researchgate.net This highlights the industrial relevance of chlorinated pyridin-2-yl-hydrazine derivatives in the agrochemical sector. The additional iodo-substituent in the title compound could be leveraged to introduce further diversity and potentially modulate biological activity in novel agrochemical candidates.

In the realm of medicinal chemistry, hydrazines and their derivatives are crucial intermediates. mdpi.com They are used to synthesize a variety of heterocyclic compounds that form the core of many drug molecules. nih.gov The di-halogenated nature of this compound provides a platform for introducing different substituents through cross-coupling reactions, which is a common strategy in drug discovery to optimize the properties of a lead compound.

| Precursor | Potential Product Class | Relevant Field |

| This compound | Triazolopyridines | Pharmaceuticals, Agrochemicals |

| This compound | Pyrazolopyridines | Pharmaceuticals, Agrochemicals |

| This compound | Imidazopyridines | Pharmaceuticals |

Role in Material Science Precursors and Functional Molecule Design (if non-biological applications)

While the primary applications of halogenated pyridinyl hydrazines appear to be in the life sciences, the structural features of this compound could also be of interest in material science. The pyridine ring is a well-known component in the design of organic materials with specific electronic or optical properties.

Iodinated aromatic compounds, including iodinated pyridines, can serve as precursors for the synthesis of advanced materials through reactions such as cross-coupling, which allows for the construction of larger conjugated systems. mdpi.com The presence of both chloro and iodo substituents offers the potential for selective and sequential cross-coupling reactions, enabling the synthesis of precisely functionalized molecules for applications in organic electronics or as fluorescent probes. For instance, imidazopyridine derivatives, which could potentially be synthesized from the title compound, are known to exhibit interesting fluorescence properties. nih.gov

Ligand Design and Coordination Chemistry for Catalytic Systems (focused on ligand synthesis and characterization)

Pyridine-based structures are ubiquitous as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes.

This compound and its derivatives could serve as precursors for the synthesis of novel ligands. The hydrazine moiety can be functionalized to introduce additional coordinating atoms, leading to the formation of bidentate or tridentate ligands. For example, condensation of 2-hydrazinylpyridines with salicylaldehyde (B1680747) derivatives yields hydrazones that can act as ligands. wsu.edu The chloro and iodo substituents on the pyridine ring would allow for the fine-tuning of the ligand's properties, which in turn could influence the catalytic activity of the corresponding metal complexes.

Challenges and Future Research Directions in 4 Chloro 3 Iodo Pyridin 2 Yl Hydrazine Chemistry

Development of Novel and More Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines, particularly those with a dense and varied functional group array like (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, presents a significant challenge. Traditional methods for the synthesis of similar chloro-pyridyl hydrazines often involve the reaction of a corresponding di-chlorinated pyridine (B92270) with hydrazine (B178648) hydrate (B1144303). For example, 1-(3-Chloropyridin-2-yl)hydrazine is synthesized from the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate in refluxing ethanol (B145695). nih.govresearchgate.net This approach, while effective, often requires harsh reaction conditions and can lead to mixtures of isomers, necessitating difficult purification steps.

A key challenge in the synthesis of this compound would be the selective introduction of the hydrazine group at the C2 position in the presence of two different halogens. The relative reactivity of the chloro and iodo substituents towards nucleophilic substitution by hydrazine would need to be carefully controlled.

Future research in this area should focus on the development of more sustainable and efficient synthetic methodologies. This could involve:

Catalytic C-H Amination: Directing the introduction of the hydrazine moiety onto a pre-functionalized 4-chloro-3-iodopyridine (B1630668) scaffold via transition-metal-catalyzed C-H activation would be a more atom-economical approach.

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, such as temperature and reaction time, potentially improving selectivity and safety, especially when working with hydrazine.

Bio-catalysis: Exploring enzymatic transformations for the synthesis of functionalized pyridines could offer a greener alternative to traditional chemical methods.

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The unique electronic properties of this compound, arising from the interplay of the electron-donating hydrazine group and the electron-withdrawing halogen atoms, suggest a rich and largely unexplored reactivity profile. The hydrazine moiety can act as a nucleophile, a bidentate ligand for metal catalysis, or a precursor for the formation of other heterocyclic rings. The chloro and iodo substituents offer handles for a variety of cross-coupling reactions.

Future research should aim to unlock the full synthetic potential of this molecule. Key areas of investigation include:

Novel Heterocycle Synthesis: The reaction of the hydrazine group with various electrophiles could lead to the formation of novel fused heterocyclic systems, such as pyrazoles, triazoles, or pyridazines, with potential biological activities. The autoxidation of related hydrazinylquinolones to form pyridazino-diquinoline derivatives highlights the potential for complex transformations. mdpi.com

Palladium-Catalyzed Cross-Coupling: The differential reactivity of the C-Cl and C-I bonds could be exploited for selective sequential cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), allowing for the late-stage functionalization of the pyridine core and the rapid generation of molecular diversity.

Photocatalysis: The use of visible-light photocatalysis could enable novel transformations that are not accessible under thermal conditions, such as radical-based reactions involving the halogen atoms.

Application in Emerging Areas of Chemical Synthesis and Methodology Development

While the direct applications of this compound are yet to be explored, its structural motifs are present in a wide range of biologically active molecules and functional materials. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 1-(3-Chloropyridin-2-yl)hydrazine is a crucial intermediate in the synthesis of the insecticide Rynaxypyr. nih.govresearchgate.net

Future research should focus on leveraging the unique properties of this compound in several emerging areas:

Medicinal Chemistry: As a fragment for drug discovery, this molecule could be used to generate libraries of novel compounds for screening against various biological targets. The hydrazine moiety can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

Materials Science: The pyridine nitrogen and the hydrazine group can coordinate to metal ions, making this compound a potential building block for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Bioorthogonal Chemistry: The development of novel bioorthogonal reactions is a rapidly growing field. The unique reactivity of the functional groups on this compound could potentially be harnessed for the development of new click-type reactions for biological labeling and imaging.

Integration of Advanced Characterization Techniques and Computational Modeling for Deeper Mechanistic Understanding

A thorough understanding of the structure-property-reactivity relationships of this compound is crucial for its rational application in chemical synthesis. While experimental techniques provide invaluable data, their integration with computational modeling can offer deeper mechanistic insights.

Future research in this domain should involve a synergistic approach:

Advanced Spectroscopic and Crystallographic Studies: Detailed characterization of this compound and its derivatives using techniques such as 2D NMR, X-ray crystallography, and mass spectrometry will be essential to unambiguously determine their structures and conformations. For example, the crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine reveals an intramolecular N-H---Cl hydrogen bond, which influences its conformation. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: Computational studies can be employed to predict the geometric and electronic structure of the molecule, its reactivity towards different reagents, and the reaction mechanisms of its transformations. DFT calculations have been used to study the reactive properties of related halogen-substituted pyrazine (B50134) carboxamides. researchgate.net

In Silico Screening: Computational docking studies can be used to predict the binding affinity of derivatives of this compound to biological targets, guiding the design of new therapeutic agents.

The following table provides a summary of the potential research directions and the techniques that could be employed:

| Research Area | Key Objectives | Potential Techniques |

| Sustainable Synthesis | Develop efficient, selective, and environmentally benign synthetic routes. | Catalytic C-H Amination, Flow Chemistry, Biocatalysis |

| Reactivity Exploration | Discover novel reactions and catalytic applications. | Heterocycle Synthesis, Sequential Cross-Coupling, Photocatalysis |

| Emerging Applications | Utilize the compound as a building block in medicinal chemistry and materials science. | Fragment-Based Drug Discovery, MOF Synthesis, Bioorthogonal Chemistry |

| Mechanistic Understanding | Elucidate structure-property-reactivity relationships. | 2D NMR, X-ray Crystallography, DFT Calculations, In Silico Screening |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Suboptimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | 1,4-Dioxane | THF, DCM | -20% to -40% |

| Hydrazine Equiv. | 6 eq. | 3 eq. | -50% |

| Temperature | 80°C | 60°C | -30% |

| Reaction Time | 16 h | 8 h | -25% |

Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (DMSO-d6) reveals signals for the hydrazine NH protons (δ 8.2–9.5 ppm, broad) and pyridine ring protons (δ 7.8–8.5 ppm) . C NMR confirms substitution patterns via shifts at C2 (hydrazine attachment) and C4 (chlorine).

- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak at m/z 285.91 (M+H) .

- X-ray Crystallography : For analogous hydrazine derivatives, single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry (e.g., C–I bond length: ~2.09 Å) .

Advanced Question: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer:

The iodine substituent at C3 enables Sonogashira or Suzuki-Miyaura couplings due to its polarization of the pyridine ring. Computational studies (DFT) on similar systems show:

- Iodine’s Electron-Withdrawing Effect : Lowers LUMO energy, facilitating oxidative addition with Pd(0) catalysts .

- Hydrazine’s Nucleophilicity : The –NH–NH group participates in condensation reactions (e.g., with carbonyls to form hydrazones), but steric hindrance from chlorine may slow kinetics.

- Substrate Scope : Electron-deficient aryl halides react preferentially; bulky partners require optimized ligands (e.g., XPhos) .

Advanced Question: How can contradictions in reported stability data be resolved?

Methodological Answer:

Discrepancies in thermal/oxidative stability arise from:

- Storage Conditions : Hydrazine derivatives degrade under ambient light or humidity. Argon-atmosphere storage at -20°C is critical .

- Analytical Techniques : TGA-DSC studies show decomposition onset at 150°C in air vs. 180°C under N. Conflicting HPLC purity data may stem from column choice (C18 vs. HILIC) .

- Mitigation : Standardize protocols using inert conditions and validate with multiple methods (e.g., NMR, LC-MS).

Advanced Question: What computational approaches predict its catalytic or biological activity?

Methodological Answer:

- DFT Calculations : Model transition states for hydrazine-mediated cycloreversion (e.g., [2.2.2]-bicyclic hydrazines lower activation barriers by ~5 kcal/mol vs. [2.2.1] systems) .

- Molecular Docking : For antimicrobial activity, docking into E. coli dihydrofolate reductase (PDB: 1RAZ) shows hydrogen bonding via the hydrazine group and halogen bonding with iodine .

- MD Simulations : Assess stability of hydrazone derivatives in lipid bilayers for drug delivery applications .

Basic Question: How is the compound quantified in complex mixtures?

Methodological Answer:

Q. Table 2: Analytical Method Comparison

| Method | Linear Range | LOD | Advantages |

|---|---|---|---|

| UV-Vis | 0.1–10 mM | 0.05 mM | Rapid, low-cost |

| HPLC-MS | 0.01–100 μg/mL | 0.01 μg/mL | High specificity, multiplex |

Advanced Question: What strategies address low yields in heterocycle-forming reactions?

Methodological Answer:

- Microwave Assistance : Reduces reaction time for triazole formation (e.g., 30 min at 120°C vs. 16 h conventionally) .

- Catalytic Additives : CuI (5 mol%) accelerates Huisgen cycloadditions with alkynes (yield: 85% vs. 45% without) .

- Protection/Deprotection : Boc-protection of hydrazine prevents side reactions during iodopyridine functionalization .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.